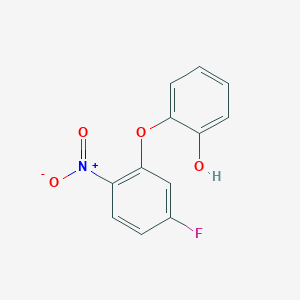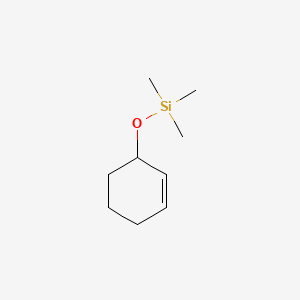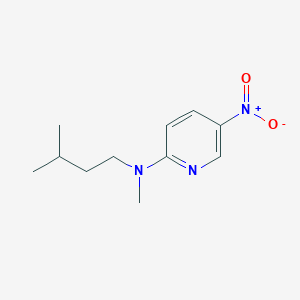
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid is a heterocyclic compound that contains a pyridine ring with a carboxylic acid group and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 3-pyridinecarboxylic acid derivatives can be carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .
化学反応の分析
Types of Reactions
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
科学的研究の応用
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid: This compound has a similar structure but contains a pyridazine ring instead of a pyridine ring.
2-oxo-1,2,3,4-tetrahydropyrimidine: Another similar compound with a pyrimidine ring.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
3-(6-oxo-2,3-dihydro-1H-pyridin-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c10-7(11)4-3-6-2-1-5-9-8(6)12/h2H,1,3-5H2,(H,9,12)(H,10,11) |
InChIキー |
AHWGHXGIIVAZOK-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C(=C1)CCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-7-amine](/img/structure/B8355455.png)







